Core Heterocycle Comparison: 2H-Pyran-2-one vs. Benzamide Core – Physicochemical Property Differentiation
The target compound's 2H-pyran-2-one core confers fundamentally different physicochemical properties compared to the benzamide core of the closest pharmacologically characterized analog, US20240425482 Example 14 (4-methyl-3-(1-nicotinoylpyrrolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, PubChem CID 168229251) [1]. The pyran-2-one scaffold yields a molecular weight of 300.31 g/mol, which is 153.2 g/mol lower than the benzamide comparator (MW 453.5 g/mol), and an XLogP3-AA of 1.1 versus 4.3 for the benzamide analog [2][3]. The hydrogen bond donor count differs critically: 0 for the pyran-2-one versus 1 for the benzamide (the amide NH), while the topological polar surface area is 68.7 Ų versus 73.5 Ų [2][3]. These differences place the two compounds in distinct oral bioavailability space according to Lipinski and Veber rule analyses, with the pyran-2-one scaffold occupying a more favorable position for CNS penetration and solubility-limited absorption [2].
| Evidence Dimension | Physicochemical property profile (MW, logP, HBD, TPSA) |
|---|---|
| Target Compound Data | MW 300.31 g/mol; XLogP3-AA 1.1; HBD 0; HBA 5; TPSA 68.7 Ų |
| Comparator Or Baseline | US20240425482 Example 14 (benzamide): MW 453.5 g/mol; XLogP3-AA 4.3; HBD 1; HBA 6; TPSA 73.5 Ų |
| Quantified Difference | ΔMW = -153.2 g/mol (33.8% lower); ΔXLogP3-AA = -3.2 log units; ΔHBD = -1; ΔTPSA = -4.8 Ų |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.10.14 for Example 14; 2021.05.07 for target compound) |
Why This Matters
The 33.8% lower molecular weight and 3.2 log unit lower lipophilicity of the pyran-2-one scaffold predict substantially different ADME behavior—particularly solubility, permeability, and metabolic stability—which directly impacts formulation strategy and in vivo dosing regimen selection during lead optimization.
- [1] Carzaniga L, Rancati F, Rizzi A, et al. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. J Med Chem. 2026; doi:10.1021/acs.jmedchem.5c02830. View Source
- [2] PubChem Compound Summary CID 90628510. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/90628510 View Source
- [3] PubChem Compound Summary CID 168229251, US20240425482 Example 14. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/168229251 View Source
